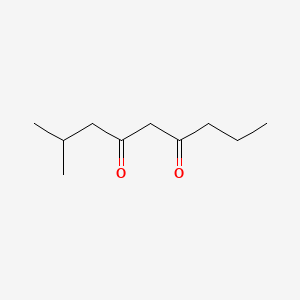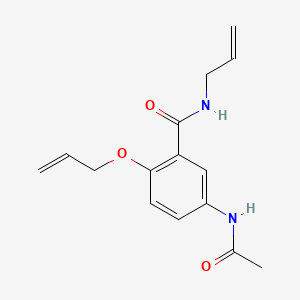
Benzamide, 5-acetamido-N-allyl-2-allyloxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 5-acetamido-N-allyl-2-allyloxy- is an organic compound with the molecular formula C15H20N2O3 It is a derivative of benzamide, featuring additional functional groups such as acetamido, allyloxy, and allyl
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-acetamido-N-allyl-2-allyloxy- typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Allylation: The allyl groups can be introduced via nucleophilic substitution reactions using allyl halides (e.g., allyl bromide) in the presence of a base like potassium carbonate.
Etherification: The allyloxy group can be introduced by reacting a hydroxyl-containing intermediate with allyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: Benzamide, 5-acetamido-N-allyl-2-allyloxy- can undergo oxidation reactions, particularly at the allyl groups, forming epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxy group.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Benzamide, 5-acetamido-N-allyl-2-allyloxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, 5-acetamido-N-allyl-2-allyloxy- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various therapeutic effects.
Comparaison Avec Des Composés Similaires
Benzamide: The simplest amide derivative of benzoic acid.
5-acetamido-2-hydroxy benzoic acid: Another derivative with similar functional groups.
N-allyl benzamide: A compound with an allyl group attached to the nitrogen atom.
Uniqueness: Benzamide, 5-acetamido-N-allyl-2-allyloxy- is unique due to the combination of acetamido, allyloxy, and allyl groups, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
6525-27-5 |
|---|---|
Formule moléculaire |
C15H18N2O3 |
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
5-acetamido-2-prop-2-enoxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C15H18N2O3/c1-4-8-16-15(19)13-10-12(17-11(3)18)6-7-14(13)20-9-5-2/h4-7,10H,1-2,8-9H2,3H3,(H,16,19)(H,17,18) |
Clé InChI |
DTTDWEHZOXBELV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)OCC=C)C(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



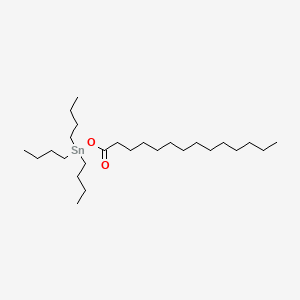
![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)
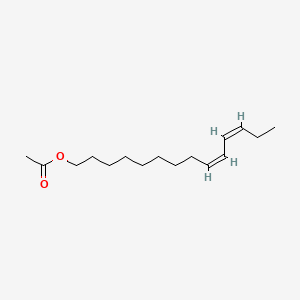

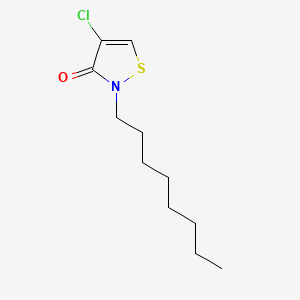
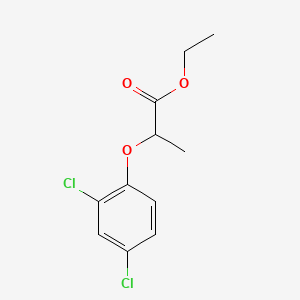
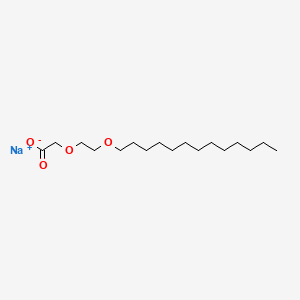
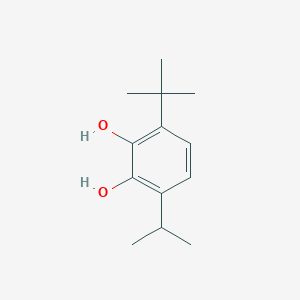
![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B13764056.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)
![N,N-diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine](/img/structure/B13764070.png)
